4-Methoxy-N-(pentan-3-YL)aniline
Description
4-Methoxy-N-(pentan-3-yl)aniline is a secondary aromatic amine characterized by a methoxy group (-OMe) at the para position of the aniline ring and a branched pentan-3-yl group attached to the nitrogen atom (Figure 1). Its molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol . Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 1.17 (d, 3H, CH₃), 1.45–1.72 (m, 2H, CH₂), 3.40–3.54 (m, 1H, NCH), 6.13–7.06 (aromatic protons) .
- HRMS: Calculated [M+H⁺] = 206.1545, observed = 206.1537 .
The compound is typically synthesized via reductive amination or condensation reactions. For instance, describes its preparation using catalytic methods, while highlights a 72% yield via ketone-aniline coupling under optimized conditions. Applications include its use as an intermediate in pharmaceuticals, agrochemicals, and organic materials due to its electron-rich aromatic system and steric bulk from the branched alkyl chain .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-methoxy-N-pentan-3-ylaniline |
InChI |
InChI=1S/C12H19NO/c1-4-10(5-2)13-11-6-8-12(14-3)9-7-11/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
YYFXQLQLZFZIAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(pentan-3-yl)aniline can be achieved through hydroamination methods. One such method involves the hydroamination of olefins with nitroarenes . This innovative approach was reported by Baran and coworkers .
Industrial Production Methods
While specific industrial production methods for 4-Methoxy-N-(pentan-3-yl)aniline are not widely documented, the compound’s preparation typically involves standard organic synthesis techniques that can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(pentan-3-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The methoxy group on the aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine group.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Methoxy-N-(pentan-3-yl)aniline has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Plays a role in the development of drug candidates, particularly those containing hindered amine motifs.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(pentan-3-yl)aniline involves its interaction with molecular targets through its amine and methoxy functional groups. These interactions can influence various biochemical pathways, making the compound valuable in medicinal chemistry for drug development .
Comparison with Similar Compounds
3-Methoxy-N-(4-methylpentan-2-yl)aniline
- Structure : Methoxy group at the meta position, with a bulkier 4-methylpentan-2-yl substituent on nitrogen.
- Molecular Weight : 208.17 g/mol .
- Reactivity : The meta-methoxy group reduces electron density at the nitrogen compared to the para isomer, affecting nucleophilicity and catalytic activity in cross-coupling reactions .
- Synthesis : Achieved in 72% yield via reductive amination, similar to the target compound .
4-Methoxy-N-(4-methoxyphenyl)aniline
- Structure : Dual methoxy groups (para and para' positions).
- Molecular Weight : 272.16 g/mol .
- Applications : Enhanced electron-donating capacity makes it suitable for optoelectronic materials, such as dye-sensitized solar cells .
N-Alkyl Chain Variations
4-Methoxy-N-methylaniline
- Structure : Methyl group instead of pentan-3-yl.
- Molecular Weight : 137.18 g/mol .
- Safety Profile : Classified as a skin/eye irritant (Category 2) and specific organ toxicity (Category 3) .
- Reactivity : Smaller alkyl group increases nitrogen’s nucleophilicity but reduces steric hindrance, leading to faster degradation under oxidative conditions compared to bulkier analogs .
2,6-Di(pentan-3-yl)aniline
- Structure : Two pentan-3-yl groups at ortho positions.
- Molecular Weight : 233.39 g/mol .
- Physical Properties : Higher boiling point (286°C) and density (0.882 g/cm³) due to increased molecular symmetry and van der Waals interactions .
Functional Group Modifications
4-(Methylsulfanyl)-N-(pentan-3-yl)aniline
2-Fluoro-5-methoxy-N-(pentan-3-yl)aniline
- Structure : Fluoro substituent at the ortho position.
- Molecular Weight : 211.28 g/mol .
- Reactivity : Fluorine’s electron-withdrawing effect decreases aromatic ring electron density, altering regioselectivity in electrophilic substitution reactions .
Data Tables
Table 1: Comparative Physical and Chemical Properties
Table 2: Substituent Effects on Reactivity
| Compound | Substituent Position/Type | Nitrogen Nucleophilicity | Stability Under Oxidation |
|---|---|---|---|
| 4-Methoxy-N-(pentan-3-yl)aniline | Para-OMe, branched alkyl | Moderate | High |
| 4-Methoxy-N-methylaniline | Para-OMe, linear alkyl | High | Low |
| 4-(Methylsulfanyl)-N-(pentan-3-yl)aniline | Para-SMe, branched alkyl | Low | Moderate |
Key Research Findings
Steric Effects : Branched N-alkyl chains (e.g., pentan-3-yl) improve thermal stability and resistance to oxidative degradation compared to linear chains (e.g., methyl) .
Electronic Tuning : Para-methoxy groups enhance electron donation, favoring applications in conductive polymers, whereas meta-substituted analogs show reduced electronic effects .
Safety Considerations : Smaller alkyl derivatives (e.g., N-methyl) pose higher health risks, necessitating stricter handling protocols .
Biological Activity
4-Methoxy-N-(pentan-3-YL)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
4-Methoxy-N-(pentan-3-YL)aniline is characterized by the presence of a methoxy group and a pentan-3-yl substituent on an aniline backbone. The synthesis typically involves the reaction of 4-methoxyaniline with appropriate alkylating agents to introduce the pentan-3-yl group. This process can be optimized using various synthetic methodologies, including nucleophilic substitution reactions.
Biological Activity Overview
The biological activity of 4-Methoxy-N-(pentan-3-YL)aniline has been investigated in several studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds similar to 4-Methoxy-N-(pentan-3-YL)aniline exhibit significant antimicrobial effects. For instance, studies have shown that derivatives of aniline can inhibit the growth of various bacterial strains, suggesting that modifications to the aniline structure can enhance its antimicrobial efficacy .
Anticancer Properties
In the context of cancer research, derivatives of 4-Methoxy-N-(pentan-3-YL)aniline have been evaluated for their ability to inhibit cancer cell proliferation. A notable study found that certain phenylamine derivatives demonstrated cytotoxicity against colorectal cancer cells, with IC50 values indicating potent activity . The mechanism often involves the inhibition of key oncogenes like c-Myc, leading to apoptosis in cancer cells and cell cycle arrest .
Case Study: Anticancer Activity
A specific study focused on a related phenoxy-N-phenylaniline derivative revealed its ability to downregulate c-Myc expression significantly. This compound induced apoptosis and cell cycle arrest at various concentrations, showcasing its potential as a therapeutic agent against colorectal cancer. The study reported an IC50 value as low as 0.32 μM in HT29 cells, highlighting the effectiveness of such derivatives in cancer therapy .
| Compound Name | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| 4-Methoxy-N-(pentan-3-YL)aniline | TBD | TBD | TBD |
| Phenoxy-N-phenylaniline derivative | 0.32 | HT29 | c-Myc inhibition, apoptosis induction |
| Other derivatives | TBD | Various | Varies by structure |
The mechanisms through which 4-Methoxy-N-(pentan-3-YL)aniline exerts its biological effects involve several pathways:
- Inhibition of Oncogenes : Compounds like 4-Methoxy-N-(pentan-3-YL)aniline may inhibit oncogenes such as c-Myc, disrupting cancer cell proliferation.
- Induction of Apoptosis : Many aniline derivatives trigger apoptosis through mitochondrial pathways, leading to cell death in malignant cells.
- Cell Cycle Arrest : These compounds can cause cell cycle arrest at various phases (G0/G1 or G2/M), preventing further cell division.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
